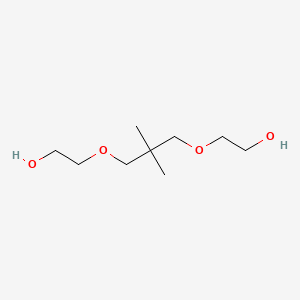

5,5-Dimethyl-3,7-dioxanonane-1,9-diol

Beschreibung

5,5-Dimethyl-3,7-dioxanonane-1,9-diol is a branched aliphatic diol characterized by a nine-carbon backbone (nonane) with hydroxyl groups at positions 1 and 9, ether oxygen atoms at positions 3 and 7, and two methyl substituents at position 5. Its IUPAC name reflects this structure: 3,7-dioxa denotes the ether linkages, 5,5-dimethyl indicates the branching, and 1,9-diol specifies the terminal hydroxyl groups . This compound’s unique combination of ether and hydroxyl functionalities confers distinct physicochemical properties, such as enhanced solubility in polar solvents and reduced crystallinity compared to linear diols.

Eigenschaften

CAS-Nummer |

92144-79-1 |

|---|---|

Molekularformel |

C9H20O4 |

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

2-[3-(2-hydroxyethoxy)-2,2-dimethylpropoxy]ethanol |

InChI |

InChI=1S/C9H20O4/c1-9(2,7-12-5-3-10)8-13-6-4-11/h10-11H,3-8H2,1-2H3 |

InChI-Schlüssel |

KYIODQUOBUKGCS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(COCCO)COCCO |

Verwandte CAS-Nummern |

82973-76-0 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Nonane-1,9-diol (Parent Compound)

Nonane-1,9-diol (HO(CH₂)₉OH) serves as the structural parent of 5,5-dimethyl-3,7-dioxanonane-1,9-diol. Key differences include:

- Functional Groups : The parent diol lacks ether linkages and methyl branching, resulting in stronger intermolecular hydrogen bonding and higher melting points.

- Solubility: The ether groups in 5,5-dimethyl-3,7-dioxanonane-1,9-diol reduce polarity, enhancing solubility in organic solvents like ethers and ketones compared to the more hydrophilic nonane-1,9-diol.

- Applications: Nonane-1,9-diol is widely used in polymer synthesis (e.g., polyesters) and cosmetics due to its biodegradability . The modified diol’s ether linkages and branching may improve flexibility in polymer matrices or act as a surfactant in formulations requiring tailored hydrophobicity .

3,7-Dioxanonane-1,9-diol (Unmethylated Analog)

Removing the methyl groups from 5,5-dimethyl-3,7-dioxanonane-1,9-diol yields 3,7-dioxanonane-1,9-diol. Key distinctions include:

- Thermal Stability : Methyl groups in the dimethyl variant may enhance thermal stability by restricting molecular motion, a critical factor in high-temperature applications like lubricants or plasticizers.

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

While structurally distinct (a furanone vs. a diol), HDMF shares functional group similarities (hydroxyl and methyl substituents). Notable contrasts include:

- Synthesis: HDMF is biosynthesized via enzymatic pathways or the Maillard reaction , whereas 5,5-dimethyl-3,7-dioxanonane-1,9-diol likely requires synthetic organic methods.

- Applications : HDMF is a flavor compound in food industries , whereas the dimethyl-dioxa diol is more suited to industrial applications like surfactants or polymer additives.

Data Table: Comparative Properties

| Property | 5,5-Dimethyl-3,7-dioxanonane-1,9-diol | Nonane-1,9-diol | 3,7-Dioxanonane-1,9-diol |

|---|---|---|---|

| Molecular Weight (g/mol) | 220.3 | 176.3 | 192.2 |

| Functional Groups | 2 OH, 2 ethers, 2 CH₃ | 2 OH | 2 OH, 2 ethers |

| Solubility in Water | Moderate | High | High |

| Boiling Point (°C) | ~300 (estimated) | 297 | ~290 (estimated) |

| Key Applications | Polymers, surfactants | Cosmetics, resins | Intermediate chemicals |

Research Findings and Industrial Relevance

- Market Trends: The global demand for nonane-1,9-diol derivatives is rising due to their versatility in green chemistry applications . The dimethyl-dioxa variant’s tailored hydrophobicity positions it as a candidate for sustainable surfactants or bio-based plastics.

- Regulatory Impact: Stricter environmental regulations favor compounds with low toxicity and biodegradability . The ether linkages in 5,5-dimethyl-3,7-dioxanonane-1,9-diol may reduce ecological persistence compared to fully hydrocarbon analogs.

- Synthetic Optimization: Collaboration between manufacturers and research institutions (as noted in nonane-1,9-diol market trends ) could streamline production via catalytic etherification or enzymatic methods, reducing costs and waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.